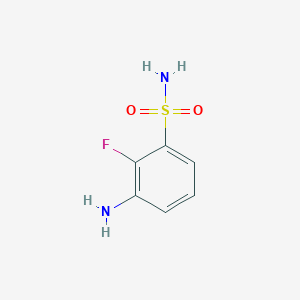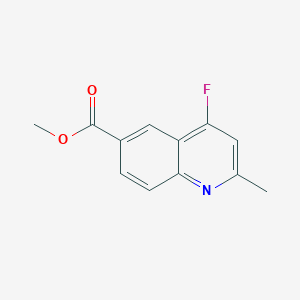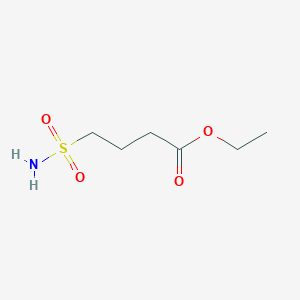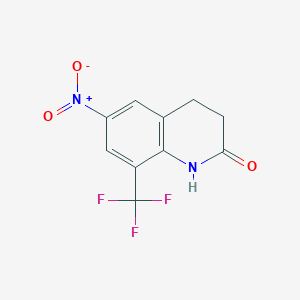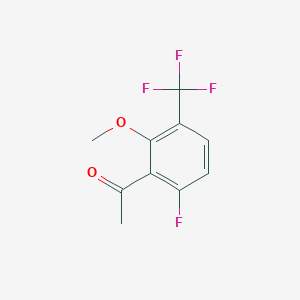
(S)-2-Methylazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methylazepane is a chiral seven-membered heterocyclic compound containing a nitrogen atom. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of the chiral center at the second position of the azepane ring makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-2-Methylazepane can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as (S)-2-amino-1-butanol, with a suitable reagent like para-toluenesulfonyl chloride under basic conditions. The reaction typically proceeds through the formation of an intermediate sulfonamide, which undergoes intramolecular cyclization to form the azepane ring.
Another method involves the reduction of (S)-2-methylazepan-2-one using a reducing agent like lithium aluminum hydride. This method provides a straightforward approach to obtain this compound with high enantiomeric purity.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of (S)-2-methylazepan-2-one. The process involves the use of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. This method allows for the efficient and scalable production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Methylazepane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (S)-2-methylazepan-2-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of (S)-2-methylazepan-2-one to this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atom in this compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: (S)-2-methylazepan-2-one.
Reduction: this compound.
Substitution: Various substituted azepane derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-Methylazepane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-2-Methylazepane and its derivatives depends on the specific biological target and application. In general, the compound interacts with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Methylazepane: The enantiomer of (S)-2-Methylazepane, which may exhibit different biological activities due to its chiral nature.
Azepane: The parent compound without the methyl group, which serves as a simpler analog for studying the effects of the methyl substitution.
Piperidine: A six-membered nitrogen-containing heterocycle, which is structurally similar but has different chemical and biological properties.
Uniqueness
This compound is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes, as well as in the development of chiral pharmaceuticals and fine chemicals.
Eigenschaften
Molekularformel |
C7H15N |
|---|---|
Molekulargewicht |
113.20 g/mol |
IUPAC-Name |
(2S)-2-methylazepane |
InChI |
InChI=1S/C7H15N/c1-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
LGONGMXQDFYGKU-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@H]1CCCCCN1 |
Kanonische SMILES |
CC1CCCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



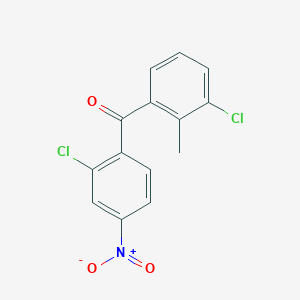
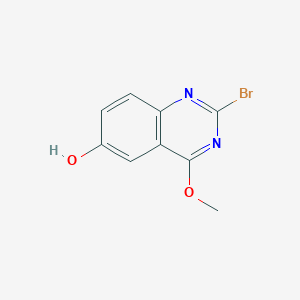
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1-(p-fluorophenyl)-3-methyl-](/img/structure/B12835875.png)
![(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine](/img/structure/B12835884.png)
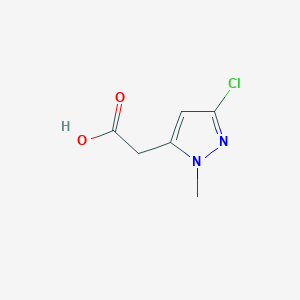
![3-(Benzo[b]thiophen-2-yl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonylchloride](/img/structure/B12835891.png)
